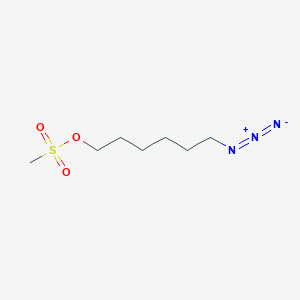
(S)-2-(2-Amino-2-methylpropionylamino)-3-benzyloxypropionic acid methyl ester hydrochloride
Vue d'ensemble
Description
(S)-2-(2-Amino-2-methylpropionylamino)-3-benzyloxypropionic acid methyl ester hydrochloride , often referred to as NPAA-36, is a novel non-protein amino acid derivative. Its chemical formula is C15H23ClN2O4 , with a molecular weight of 330.81 g/mol . This compound exhibits promising pharmacological properties, particularly in the context of anti-inflammatory and antinociceptive effects.
Synthesis Analysis
The synthesis of NPAA-36 involves a carefully designed process. Researchers have developed a new method for its synthesis, which allows for efficient production. The compound’s structure includes an amino group, a methyl ester, and a benzyloxypropionic acid moiety .
Molecular Structure Analysis
Chemical Reactions Analysis
NPAA-36 has been evaluated for its reactivity and interactions. It exhibits anti-inflammatory properties, as demonstrated by its inhibition of xylene-induced ear edema in animal models. Additionally, it displays antinociceptive activity, increasing tail cut-off latency in the tail-flick test. Importantly, NPAA-36 shows lower gastrointestinal toxicity compared to other arylpropionic acid derivatives commonly used as NSAIDs .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Selective Protection of Amino Acids
A study by Egbertson, Homnick, and Hartman (1993) discusses the selective protection of 2,3-diaminopropionic acid, which is a process relevant to the manipulation of amino acids for synthesizing specific derivatives. This process is crucial in peptide synthesis and drug development, where protecting groups are used to mask reactive sites on molecules during chemical reactions (Egbertson, Homnick, & Hartman, 1993).
Synthesis of Phosphorothioylated Amino Acids
Baraniak et al. (2002) developed a method for the efficient synthesis of N- and O-phosphorothioylated amino acids. This method involves the reaction of amino acid methyl esters with specific reagents to produce compounds that could have applications in biochemical research and drug development (Baraniak, Kaczmarek, Korczyński, & Wasilewska, 2002).
Efficient Peptide Coupling
Brunel, Salmi, and Letourneux (2005) described an efficient peptide coupling method using Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent. This method is applicable for the synthesis of various substituted amino acid derivatives, illustrating the compound's relevance in peptide synthesis and potentially in the synthesis of complex molecules such as enzymes or drugs (Brunel, Salmi, & Letourneux, 2005).
Synthesis and Evaluation of Derivatives
Chvapil et al. (2005) explored the synthesis of long-acting derivatives of certain compounds, aiming to convert hydrophilic drugs into lipophilic derivatives for prolonged effectiveness. This research highlights the importance of modifying compounds to enhance their pharmacological properties (Chvapil, Kielar, Liška, Silhánková, & Brendel, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-[(2-amino-2-methylpropanoyl)amino]-3-phenylmethoxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-15(2,16)14(19)17-12(13(18)20-3)10-21-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHPFUGUJHBIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-Amino-2-methylpropionylamino)-3-benzyloxypropionic acid methyl ester hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(6-Fluoropyridin-3-yl)methyl]azepane](/img/structure/B1415966.png)


![1-[(6-Fluoropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B1415973.png)
![4-(3-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415975.png)
![Butyl[(1-methyl-1H-indol-5-yl)methyl]amine](/img/structure/B1415978.png)


![4-(3-Bromo-4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415983.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1415984.png)